molecular formula C17H16N2O B2607072 N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 852136-19-7

N-[(2-methyl-1H-indol-5-yl)methyl]benzamide

Cat. No.: B2607072
CAS No.: 852136-19-7
M. Wt: 264.328
InChI Key: SOTXUOUUTXWAIS-UHFFFAOYSA-N
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Description

N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a synthetic organic compound featuring a benzamide moiety linked to a 2-methyl-1H-indol-5-ylmethyl group. This structure places it within the important class of indole derivatives, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities and presence in many natural products and approved drugs . The indole nucleus is a ubiquitous pharmacophore with demonstrated potential across a wide spectrum of therapeutic areas, including as an antiviral, anti-inflammatory, anticancer, antimicrobial, and antitubercular agent . The specific molecular architecture of this benzamide-indole hybrid suggests its value as a key intermediate or target molecule in drug discovery and pharmacological research. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly how substitutions on the benzamide ring and the indole nitrogen influence binding affinity and efficacy at various biological targets . Its mechanism of action is likely target-specific, but indole derivatives are known to interact with a range of enzymes, ion channels, and receptors, such as 5-HT receptors, to modulate their activity . This product is intended for laboratory research purposes only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-12-9-15-10-13(7-8-16(15)19-12)11-18-17(20)14-5-3-2-4-6-14/h2-10,19H,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTXUOUUTXWAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-1H-indol-5-yl)methyl]benzamide typically involves the reaction of 2-methylindole with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-1H-indol-5-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(2-methyl-1H-indol-5-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2-methyl-1H-indol-5-yl)methyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The indole ring system allows it to bind to various biological targets, influencing pathways involved in cell growth, apoptosis, and other cellular processes .

Comparison with Similar Compounds

Key Findings from Comparative Studies

Substituent Effects on Receptor Binding :

  • The introduction of a 4-fluoro group on the benzamide ring (e.g., in N-[(2-methylindol-5-yl)methyl]-4-fluorobenzamide) significantly enhances binding affinity to the 5-HT(1F) receptor (Ki = 8 nM) compared to unsubstituted benzamide derivatives .
  • Methoxy groups (e.g., 3,4-dimethoxy) improve solubility but may reduce metabolic stability due to increased susceptibility to oxidative demethylation .

Indole Modifications: Adding a dimethylaminoethyl group at the indole’s 3-position (as in N-[3-(2-dimethylaminoethyl)-2-methylindol-5-yl]-4-fluorobenzamide) improves selectivity for 5-HT(1F) over other serotonin receptors (>100-fold selectivity vs. 5-HT(1B/1D)) .

Heterocyclic Extensions: Derivatives incorporating 1,3,4-thiadiazole (e.g., N-((5-amino-1,3,4-thiadiazol-2-yl)methyl)benzamide) exhibit potent anticancer activity, likely due to hydrogen bonding interactions with kinase targets .

Synthetic Efficiency :

  • Microwave-assisted synthesis reduces reaction times from 15–18 hours (conventional) to 15–20 minutes, improving yields by 20–30% for thiadiazole-linked benzamides .

Discussion of Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (EWGs) : Substituents like fluoro or chloro on the benzamide ring enhance receptor binding by increasing electron deficiency, promoting π-π stacking with aromatic residues in target proteins .
  • Electron-Donating Groups (EDGs) : Methoxy groups improve solubility but may reduce membrane permeability due to increased polarity .
  • Indole Modifications: Alkyl or aminoethyl chains on the indole ring can modulate selectivity by occupying hydrophobic pockets in receptor subtypes .

Biological Activity

N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, therapeutic effects, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that combines an indole derivative with a benzamide moiety. The presence of a methyl group at the second position of the indole ring enhances its biological activity by potentially influencing molecular interactions.

The compound's mechanism of action involves interactions with various biological targets, particularly enzymes and receptors. The indole moiety is known for its ability to modulate biological pathways by binding to specific molecular targets. This interaction can lead to the inhibition or activation of enzymes involved in critical physiological processes, such as inflammation and cell proliferation.

Biological Activity

The biological activities of this compound can be categorized as follows:

1. Anticancer Activity

  • Several studies have indicated that indole derivatives exhibit anticancer properties. This compound has shown promise in inhibiting cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest. For instance, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity.

2. Anti-inflammatory Effects

  • The compound may exert anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. This is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .

3. Antimicrobial Activity

  • Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further research in treating bacterial infections.

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of this compound against HeLa cells (cervical cancer) and MCF-7 cells (breast cancer). The results showed that the compound induced significant apoptosis, with an IC50 value of 0.52 μM for HeLa cells. Mechanistic studies revealed that the compound caused cell cycle arrest at the G2/M phase and inhibited tubulin polymerization, similar to known chemotherapeutic agents like colchicine.

Case Study 2: Anti-inflammatory Mechanism

In a model of induced inflammation, this compound demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential application in managing chronic inflammatory diseases .

Summary of Findings

The following table summarizes key findings related to the biological activities of this compound:

Activity Type Mechanism IC50 Values Relevant Studies
AnticancerInduces apoptosis; inhibits tubulin polymerization0.34 - 0.52 μM
Anti-inflammatoryInhibits TNF-alpha and IL-6 productionNot specified
AntimicrobialPotential inhibition of bacterial growthNot specified

Q & A

Basic Research Question

  • Chromatography : Thin-layer chromatography (TLC) with silica gel plates (e.g., ethyl acetate/hexane 3:7) to monitor reaction progress .
  • Spectroscopic Analysis :
    • NMR : ¹H/¹³C NMR for verifying indole methyl (δ 2.4–2.6 ppm) and benzamide carbonyl (δ 167–170 ppm) groups .
    • FTIR : Peaks at ~3250 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (C=O stretch) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 295.144) .

How should structure-activity relationship (SAR) studies be designed to evaluate receptor selectivity for this compound?

Advanced Research Question

  • Substituent Variation : Systematic modification of the indole 2-methyl group (e.g., replacing with trifluoromethyl or cyclohexyl) and benzamide para-position (e.g., fluoro, methoxy) to assess binding affinity shifts. For example, fluorination at the benzamide ring increased 5-HT1F receptor affinity by >100-fold .
  • In Vitro Assays :
    • Radioligand binding (e.g., [³H]LTD4 displacement on guinea pig lung membranes) for IC₅₀ determination.
    • Functional assays (e.g., rabbit saphenous vein contraction) to measure agonism/antagonism .
  • Computational Docking : Use software like AutoDock Vina to model interactions with receptor subtypes (e.g., 5-HT1D vs. 5-HT1F) .

How can contradictory pharmacological activity data across studies be resolved?

Advanced Research Question
Discrepancies often arise from:

  • Enantiomeric Purity : Chiral centers (e.g., in fluorinated side chains) can lead to divergent activities. For example, the R enantiomer of a related compound showed 10-fold higher potency than the S form .
  • Assay Conditions : Variations in tissue preparation (e.g., guinea pig trachea vs. human transfected cells) or buffer pH may alter receptor-ligand interactions.
  • Solution :
    • Chiral Chromatography : Use HPLC with chiral columns (e.g., Chiralpak AD-H) to verify enantiomeric ratios.
    • Standardized Protocols : Replicate assays under identical conditions (e.g., 37°C, pH 7.4) .

What methodologies are recommended for crystallographic characterization of this compound?

Advanced Research Question

  • Data Collection : Single-crystal X-ray diffraction (SCXRD) at 100 K using Mo-Kα radiation (λ = 0.71073 Å).
  • Software Tools :
    • SHELX Suite : SHELXD for phase problem solving and SHELXL for refinement (R1 < 0.05 for high-quality data) .
    • WinGX/ORTEP : Visualization of anisotropic displacement ellipsoids and hydrogen bonding networks (e.g., N-H⋯O interactions between indole and benzamide) .
  • Validation : Check CIF files with PLATON to identify missed symmetry or disorder .

How do fluorinated substituents enhance the bioactivity of this compound derivatives?

Advanced Research Question

  • Electron-Withdrawing Effects : Fluorine atoms increase metabolic stability by reducing CYP450-mediated oxidation.
  • Hydrophobic Interactions : Trifluoromethyl groups enhance binding to hydrophobic receptor pockets (e.g., 5-HT1F ligand Ki = 0.42 nM vs. 8.3 nM for non-fluorinated analogs) .
  • Synthetic Strategy : Diastereoselective alkylation using (4R,5S)-3-(1-oxo-4,4,4-trifluorobutyl)-4-methyl-5-phenyl-2-oxazolidinone to achieve >99% enantiomeric purity .

What is the impact of covalent dimerization on receptor affinity and selectivity?

Advanced Research Question

  • Linker Optimization : C3-to-C3 linked dimers (e.g., via polyethylene glycol spacers) increased 5-HT1D affinity (Ki ≈ 0.3 nM) while abolishing 5-HT1F binding (Ki > 10,000 nM) .
  • Functional Assays : Dimerized compounds showed agonist activity in rabbit saphenous vein contraction assays, suggesting bivalent binding modes .
  • Design Considerations : Attachment position (indole C3 vs. C5) and linker rigidity critically influence subtype selectivity .

How can enantiomer-related challenges in synthesis and bioactivity be addressed?

Advanced Research Question

  • Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution to isolate active enantiomers .
  • Activity Profiling : Test both enantiomers in parallel assays to identify potency differences (e.g., R vs. S ED₅₀ = 1.14 vs. 2.87 µmol/kg) .
  • Crystallographic Validation : Compare solved structures of enantiomers to confirm absolute configuration .

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